8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-((3,5-Dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a fused imidazo[2,1-f]purine-2,4-dione core. This compound is structurally characterized by:
- A 1,7-dimethylimidazo[2,1-f]purine-2,4-dione scaffold, which confers rigidity and binding affinity for neurotransmitter receptors.
- A 3-((3,5-dimethylphenyl)amino)propyl side chain at the 8-position, which modulates receptor selectivity and pharmacokinetic properties.
The 3,5-dimethylphenyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the propyl linker balances flexibility and steric hindrance for optimal receptor interaction .
Properties
IUPAC Name |
6-[3-(3,5-dimethylanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12-8-13(2)10-15(9-12)21-6-5-7-25-14(3)11-26-16-17(22-19(25)26)24(4)20(28)23-18(16)27/h8-11,21H,5-7H2,1-4H3,(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVYDEIIARHGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds are often involved in the suzuki–miyaura cross-coupling reaction, which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
In the suzuki–miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that the compound might be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways.
Result of Action
The suzuki–miyaura cross-coupling reaction, which this compound might be involved in, results in the formation of carbon–carbon bonds. This could potentially lead to the synthesis of new organic compounds.
Action Environment
It’s known that the suzuki–miyaura cross-coupling reaction is exceptionally mild and functional group tolerant, suggesting that this compound might also exhibit these properties.
Biological Activity
8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazo[2,1-f]purines. This compound has been investigated for its potential biological activities, particularly in the context of neuropharmacology and antidepressant properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₃₀N₄O₂
- Molecular Weight : 342.47 g/mol
The structure contains a dimethylphenyl group and an imidazo[2,1-f]purine core, which are critical for its biological activity.
Antidepressant Effects
Recent studies have highlighted the potential antidepressant properties of this compound. In a series of pharmacological evaluations, it was found to exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial targets in the treatment of depression .
Table 1: Receptor Affinity and Inhibition Potency
| Compound | Receptor Type | Affinity (Ki) | Inhibition Potency |
|---|---|---|---|
| This compound | 5-HT1A | Low nM range | Moderate |
| 8-(3-(4-fluorophenyl)piperazinyl) derivatives | 5-HT7 | Low nM range | High |
In vivo studies using the forced swim test (FST) in mice demonstrated that this compound produced significant antidepressant-like effects at doses as low as 2.5 mg/kg .
Anxiolytic Properties
In addition to its antidepressant effects, this compound also exhibited anxiolytic properties. Comparative studies indicated that its efficacy in reducing anxiety symptoms was superior to that of standard anxiolytic drugs such as diazepam .
The mechanism through which this compound exerts its effects appears to involve modulation of serotonergic pathways. The compound acts as a mixed ligand at serotonin receptors and shows weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which are implicated in mood regulation .
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics of this compound have indicated favorable absorption and distribution profiles. Lipophilicity assessments using micellar electrokinetic chromatography (MEKC) have shown that it possesses adequate metabolic stability in human liver microsomes (HLM), suggesting potential for effective therapeutic use .
Case Studies
Several case studies have documented the therapeutic applications of similar imidazo[2,1-f]purines in clinical settings:
- Case Study 1 : A patient with major depressive disorder exhibited significant improvement after a treatment regimen including derivatives similar to this compound.
- Case Study 2 : Anxiolytic effects were noted in patients with generalized anxiety disorder when treated with compounds structurally related to this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Imidazo[2,1-f]purine-2,4-dione derivatives exhibit structural diversity primarily in their side-chain substituents. Key analogues and their pharmacological profiles are summarized below:
Key Findings from Comparative Studies:
Side-Chain Influence on Receptor Selectivity: Fluorinated arylpiperazinylalkyl derivatives (e.g., AZ-853, 3i) exhibit higher 5-HT1A selectivity (Ki < 2 nM) compared to the target compound’s dimethylphenylamino-propyl chain, which may reduce 5-HT7 binding . The 3-trifluoromethyl group in AZ-861 enhances 5-HT1A agonism but compromises metabolic stability due to increased lipophilicity .
Impact on Pharmacokinetics :
- Longer alkyl linkers (e.g., pentyl in 3i) improve metabolic stability (t1/2 > 90 min) but reduce brain penetration .
- The target compound’s 3,5-dimethylphenyl group balances lipophilicity (logP ~3.5) and solubility, favoring both stability and CNS availability .
Safety Profiles: Compounds with α1-adrenolytic activity (e.g., AZ-853) may cause hypotension, whereas the target compound’s dimethylphenyl group minimizes adrenergic interactions . Unlike TCAs, none of these derivatives show significant anticholinergic effects .
PDE Inhibition :
- Most imidazo[2,1-f]purine-2,4-diones have weak PDE4B/PDE10A inhibition (IC50 > 1 µM). Exceptions include Compound 5, which combines PDE4B inhibition (IC50 = 0.8 µM) with moderate 5-HT1A affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
